

5-Hydroxyheptan-2-one: An In-Depth Technical Review and Guide

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Compound of Interest

Compound Name: 5-Hydroxyheptan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **5-hydroxyheptan-2-one**, a bifunctional organic molecule. Due to a notable scarcity of specific research on this compound, this document summarizes the available data and presents proposed experimental protocols and predicted spectroscopic information based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

5-Hydroxyheptan-2-one possesses both a hydroxyl (-OH) and a ketone (C=O) functional group, making it a potentially versatile building block in organic synthesis.^[1] The fundamental physicochemical properties of **5-hydroxyheptan-2-one** are detailed in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
IUPAC Name	5-hydroxyheptan-2-one	[1]
CAS Number	37902-41-3	[2]
SMILES	<chem>CCC(CCC(=O)C)O</chem>	[1]
InChIKey	MQRALIJAAASQPNT-UHFFFAOYSA-N	[1]
XLogP3	0.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Synthesis of 5-Hydroxyheptan-2-one

A specific, detailed experimental protocol for the synthesis of **5-hydroxyheptan-2-one** is not available in the current scientific literature. However, a plausible and widely used method for the formation of such β -hydroxy ketones is the aldol addition reaction. A proposed synthetic route involves the nucleophilic addition of the lithium enolate of acetone to propanal.

Proposed Experimental Protocol: Synthesis via Aldol Addition

This protocol describes a general procedure for the synthesis of **5-hydroxyheptan-2-one**. Optimization of reaction conditions, including stoichiometry, temperature, and reaction duration, would be necessary to achieve high yields.

Materials:

- Diisopropylamine, freshly distilled
- n-Butyllithium (n-BuLi) in hexanes

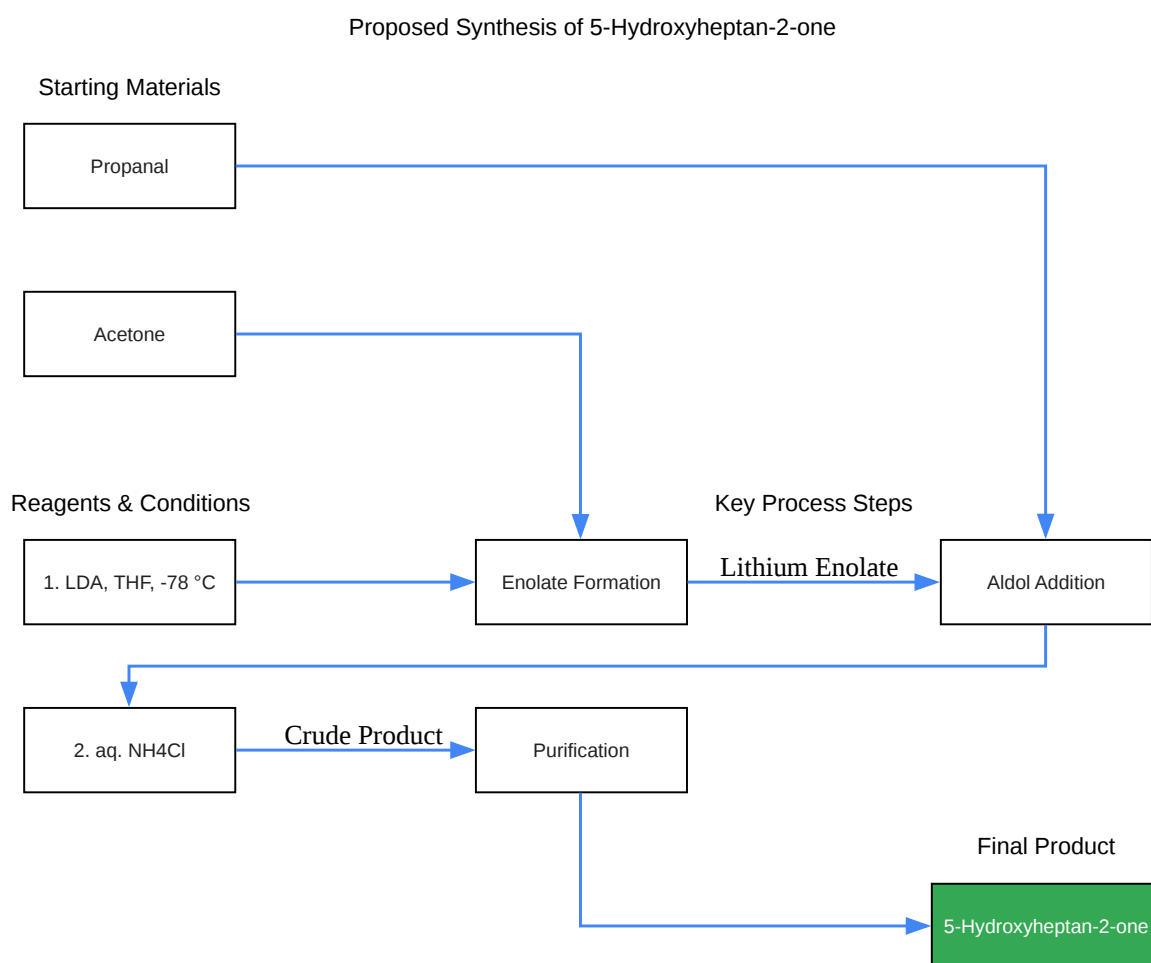
- Anhydrous tetrahydrofuran (THF)
- Acetone, anhydrous
- Propanal, freshly distilled
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard glassware for conducting reactions under anhydrous conditions

Procedure:

- **Formation of Lithium Diisopropylamide (LDA):** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, dissolve freshly distilled diisopropylamine in anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. To this solution, add n-butyllithium in hexanes dropwise, ensuring the temperature remains below $-70\text{ }^\circ\text{C}$. Stir the resulting mixture at $-78\text{ }^\circ\text{C}$ for 30 minutes to generate the LDA solution.
- **Generation of Acetone Enolate:** Slowly add anhydrous acetone to the LDA solution at $-78\text{ }^\circ\text{C}$. Allow the reaction to stir for 1 hour at this temperature to ensure the complete formation of the lithium enolate of acetone.
- **Aldol Addition Reaction:** Add freshly distilled propanal dropwise to the acetone enolate solution at $-78\text{ }^\circ\text{C}$. Stir the reaction mixture at this temperature for 2 to 3 hours.
- **Reaction Quenching:** Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to gradually warm to room temperature.
- **Extraction and Isolation:** Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude **5-hydroxyheptan-2-one** using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Proposed Synthetic Workflow Diagram



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References

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- 2. 5-hydroxyheptan-2-one | CAS#:37902-41-3 | Chemsrcc [chemsrc.com]
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